molecular formula C20H19ClN2O2S B2993525 3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893995-70-5

3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No. B2993525
CAS RN: 893995-70-5
M. Wt: 386.89
InChI Key: TXDVFRDRDJNRMC-UHFFFAOYSA-N
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Description

Benzamides and thiazoles, which are part of the structure of the compound you mentioned, are common structures in medicinal chemistry . They are found in a variety of pharmaceuticals and have a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of a compound similar to the one you mentioned has been analyzed using X-Ray crystal structure determination . The specific structure of “3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide” would need to be determined experimentally.


Chemical Reactions Analysis

The chemical reactions involving benzamides and thiazoles can be quite diverse, depending on the specific substituents and reaction conditions . Without more specific information, it’s difficult to predict the exact reactions that “3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide” might undergo.

Scientific Research Applications

Antimicrobial Activity

Benzamide derivatives, including those with thiazol-5-yl groups, have shown significant antimicrobial activity. Compounds with different bioactive moieties have been synthesized and evaluated in vitro, demonstrating efficacy against both bacterial and fungal strains (B. Priya et al., 2006). These findings suggest potential applications in treating infections and combating antimicrobial resistance.

Anticancer Activity

The design and synthesis of benzamide derivatives with 1,3-thiazol-2-yl groups have also been explored for anticancer applications. For instance, certain derivatives have been evaluated against cancer cell lines, including breast, lung, colon, and ovarian cancer, showing moderate to excellent activity compared to reference drugs (B. Ravinaik et al., 2021). This indicates their potential as novel therapeutic agents in oncology.

Antioxidant Activity

The structural analysis of benzamide compounds, through experimental and theoretical methods, has provided insights into their antioxidant properties. For example, the molecular structure, electronic properties, and chemical reactivity of specific benzamide derivatives have been characterized, demonstrating their potential as antioxidants (S. Demir et al., 2015). Antioxidants are crucial for mitigating oxidative stress, which is implicated in various diseases, including aging and neurodegenerative disorders.

Nematocidal Activity

The synthesis of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, related to the core structure of interest, has shown promising nematocidal activity against Bursaphelenchus xylophilus (Dan Liu et al., 2022). These findings highlight potential applications in agriculture for protecting crops from nematode pests.

properties

IUPAC Name

3-chloro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-13-18(10-11-22-19(24)15-4-3-5-16(21)12-15)26-20(23-13)14-6-8-17(25-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDVFRDRDJNRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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